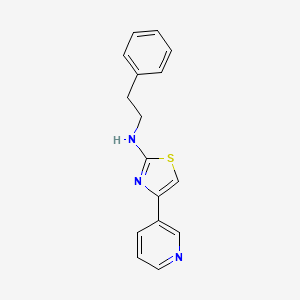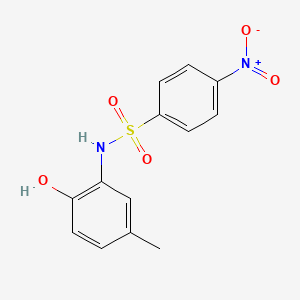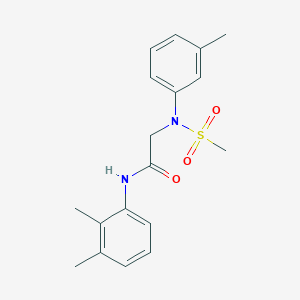![molecular formula C17H18N2O3 B5800858 4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
4-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPB, is a chemical compound that has been studied for its potential applications in the field of scientific research. Its unique structure and properties make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[4-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. This compound also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. This compound also disrupts cell cycle progression by downregulating cyclin D1 and upregulating p21 and p27. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta, which is a hallmark of Alzheimer's disease. In immune cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must also take caution when handling this compound due to its potential irritant properties.
Zukünftige Richtungen
There are several future directions for 4-methoxy-N-[4-(propionylamino)phenyl]benzamide research. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential role in modulating the immune response in various diseases such as autoimmune disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety for use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications. Its unique structure and properties make it a potential candidate for the treatment of various diseases and for modulating cellular processes. While there are still limitations and unknowns surrounding this compound, further research is needed to fully understand its potential and to optimize its use in scientific research.
Synthesemethoden
4-methoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminophenol with propionyl chloride to form 4-(propionylamino)phenol. This compound is then reacted with 4-methoxybenzoyl chloride to produce this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[4-(propionylamino)phenyl]benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroscience, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-6-8-14(9-7-13)19-17(21)12-4-10-15(22-2)11-5-12/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJGSSXJRZTONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

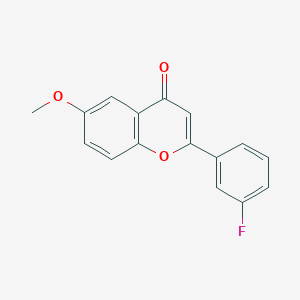
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)
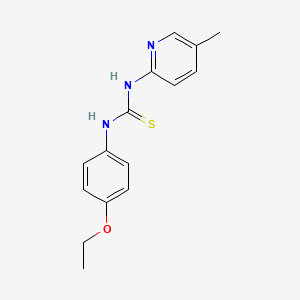
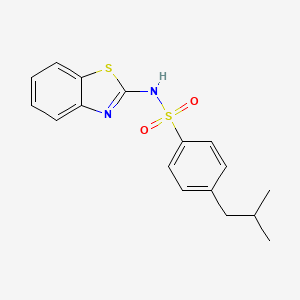
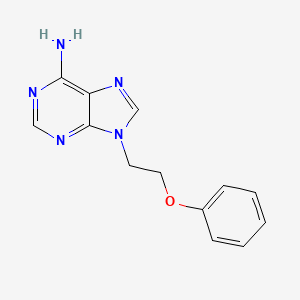
![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
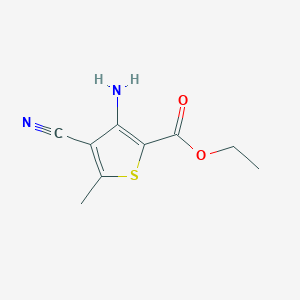
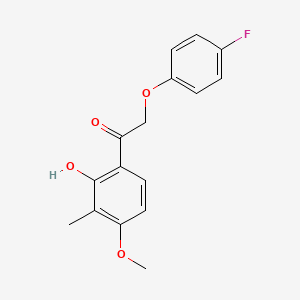
![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
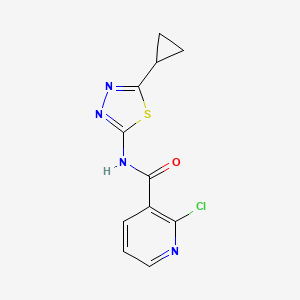
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
